molecular formula C4H6N2 B587965 2-Methylimidazole-d5 CAS No. 697806-98-7

2-Methylimidazole-d5

Cat. No.: B587965
CAS No.: 697806-98-7
M. Wt: 87.137
InChI Key: LXBGSDVWAMZHDD-RHIBPKLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazole-d5 is a deuterated derivative of 2-methylimidazole, a monomethylated imidazole, where five hydrogen atoms are replaced with deuterium . This stable isotopically labeled compound is supplied as an off-white to pale yellow solid with a molecular formula of C4HD5N2 and a molecular weight of 87.13 g/mol . It is critical for use as an internal standard in mass spectrometry and other analytical techniques. As a building block in organic synthesis, it facilitates the preparation of a wide range of novel, biologically active compounds and complex molecules for research purposes . Furthermore, 2-Methylimidazole and its derivatives, including this labeled form, can serve as catalysts for specific biochemical processes, such as the refolding of enhanced colored fluorescent proteins . The unlabeled compound occurs naturally as a byproduct of fermentation and has been detected in various food products and tobacco smoke, underscoring the utility of the deuterated version in tracing and studying such pathways . This product is offered as a high-purity reference standard, suitable for identification and purity testing, and should be stored at 2-8°C in a refrigerator . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,5-dideuterio-2-(trideuteriomethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBGSDVWAMZHDD-RHIBPKLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(N1)C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727377
Record name 2-(~2~H_3_)Methyl(4,5-~2~H_2_)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697806-98-7
Record name 2-(~2~H_3_)Methyl(4,5-~2~H_2_)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methylimidazole-d5 (CAS 697806-98-7) is a deuterated analog of 2-methylimidazole, a compound that has garnered attention in various fields, particularly in biochemistry and toxicology. This article delves into the biological activity of this compound, highlighting its effects, mechanisms, and relevant research findings.

Molecular Formula: C4_4H5_5D5_5N2_2
Molecular Weight: 87.13 g/mol

The deuterated form of 2-methylimidazole is utilized primarily in proteomics and metabolic studies due to its isotopic labeling capabilities.

Biological Activity Overview

This compound exhibits biological activity related to its structural similarity to histidine, an essential amino acid. This resemblance allows it to interact with various biological systems, influencing protein structure and function.

Toxicological Studies

Research has demonstrated that exposure to 2-methylimidazole can lead to significant toxicological effects. Notably, studies conducted on F344/N rats and B6C3F1 mice revealed the following:

  • Carcinogenic Potential: Long-term exposure (up to two years) resulted in increased incidences of thyroid gland follicular cell adenomas and carcinomas in high-dose groups (5,000 ppm) compared to control groups. The study indicated a positive trend in the incidence of these tumors among males as well .
  • Hepatic Effects: There was a notable increase in liver weights and incidences of hepatocellular adenomas, particularly in female mice exposed to higher concentrations (2,500 ppm). The liver showed signs of hyperplasia and inflammation, indicating a significant response to the compound .
  • Renal Toxicity: In male mice, renal proximal tubule pigmentation was observed at elevated doses, along with chronic active inflammation in reproductive organs .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Induction: Exposure has been associated with increased hepatic UDP-glucuronosyltransferase activity, suggesting a role in drug metabolism and detoxification processes .
  • Genotoxicity: While initial tests indicated that 2-methylimidazole was negative for mutagenicity in bacterial assays (S. typhimurium), mixed results were observed regarding chromosomal damage in vivo .

Case Study 1: Antiviral Activity

A study examined the antiviral properties of imidazole derivatives, including this compound. It was found that this compound inhibited the replication of the spring viremia of carp virus (SVCV) in zebrafish models. The treatment reduced mortality rates by approximately 22.5% among infected fish, highlighting its potential as an antiviral agent .

Case Study 2: Proteomic Applications

In proteomics research, deuterated compounds like this compound are used as internal standards for mass spectrometry analysis. Their incorporation into peptides allows for enhanced detection sensitivity and quantification accuracy in complex biological samples.

Summary of Findings

Study Focus Key Findings
CarcinogenicityIncreased thyroid follicular cell adenomas/carcinomas; hepatic adenomas observed at high doses
Hepatic EffectsElevated liver weights; signs of hyperplasia and inflammation
Renal ToxicityProximal tubule pigmentation; chronic inflammation in reproductive organs
Antiviral ActivityReduced mortality in SVCV-infected zebrafish by 22.5%
Proteomic ApplicationsEnhanced sensitivity and accuracy in mass spectrometry analysis

Comparison with Similar Compounds

1-Methylimidazole vs. 2-Methylimidazole-d5

Property 1-Methylimidazole This compound
Substitution Methyl at position 1 Methyl at position 2 + deuterium
Applications Solvent, ionic liquids Isotopic labeling, analytical standards
Reactivity Higher nucleophilicity Reduced metabolic degradation (kinetic isotope effect)
Biological Activity Antifungal properties Limited data; used in tracer studies

The positional isomerism between 1- and 2-methylimidazole derivatives significantly alters their chemical behavior. For example, 1-methylimidazole’s nitrogen lone pairs are less sterically hindered, enhancing its utility as a base in catalysis . In contrast, this compound’s deuterium substitution minimizes interference in spectroscopic analyses, making it invaluable for precise quantification .

5,5-Dimethyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide

This compound features a saturated imidazoline ring with two methyl groups at position 3. Unlike this compound, its reduced ring structure and additional substituents confer distinct electronic properties, enhancing hydrogen-bonding capacity and stability in aqueous environments .

Isotopic Analogs

2-Methylimidazole-d6

Property This compound 2-Methylimidazole-d6
Deuterium Sites 5 hydrogen replacements 6 hydrogen replacements
Applications Metabolic studies High-resolution NMR
Cost & Availability Moderately available Less common, specialized use

The additional deuterium in 2-methylimidazole-d6 improves signal splitting in NMR but increases synthetic complexity and cost .

Functional Group Analogs

Fluorinated Derivatives: 2-(Difluoromethyl)-5-methyl-1H-imidazole

Property This compound 2-(Difluoromethyl)-5-methyl-1H-imidazole
Functional Group Deuterated methyl Difluoromethyl
Lipophilicity Moderate Enhanced (fluorine effect)
Bioactivity Tracer studies Drug design (e.g., kinase inhibition)

The difluoromethyl group increases metabolic stability and membrane permeability compared to deuterated analogs, making fluorinated derivatives more suited for therapeutic applications .

Benzimidazole Derivatives: 5-Iodo-2-methyl-1H-benzo[d]imidazole

Property This compound 5-Iodo-2-methyl-1H-benzo[d]imidazole
Structure Simple imidazole Fused benzene-imidazole ring
Applications Analytical chemistry Anticancer, antimicrobial agents
Electronic Effects Minimal conjugation Extended π-system enhances binding

The benzimidazole core enables interactions with biological targets like DNA topoisomerases, a feature absent in simpler imidazoles .

Substitution Pattern Analogs

1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine

This compound features dual substitutions (chloro and methyl groups) that enhance its binding affinity for enzymes compared to 2-methylimidazole-d4. Such multi-substituted derivatives are prioritized in drug discovery for their target specificity .

Preparation Methods

Gas-Liquid Phase Synthesis with Deuterated Ammonia and Acetaldehyde

The foundational method for 2-methylimidazole involves reacting glyoxal, acetaldehyde, and ammonia. For deuterated synthesis:

  • Deuterated reagents : Glyoxal-d₂ (DCOCOOD), acetaldehyde-d₄ (CD₃CDO), and ammonia-d₃ (ND₃).

  • Procedure :

    • Glyoxal-d₂ is dissolved in D₂O.

    • ND₃ and CD₃CDO are introduced under controlled temperature (15–50°C) and pressure (4000 Pa).

    • Reaction proceeds for 6 hours, followed by vacuum distillation and crystallization.

  • Yield : ~85% with >98% deuterium incorporation at methyl and imidazole ring positions.

Table 1: Key Parameters for Direct Synthesis

ParameterValue
Temperature15–50°C
Pressure4000 Pa
Reaction Time6 hours
Molar Ratio (Glyoxal:Acetaldehyde:Ammonia)1:1:2

Modified Debu Method with Ammonium Bicarbonate

A cost-effective approach replaces part of NH₃ with NH₄HCO₃ to reduce waste:

  • Deuterated adaptation :

    • NH₄HCO₃ is substituted with ND₄HCO₃.

    • CD₃CDO and glyoxal-d₂ are used.

  • Conditions :

    • Stepwise heating (18–47°C) over 5–7 hours.

    • pH adjustment to 7–9 for crystallization.

  • Advantages : 15% higher yield compared to traditional methods.

Post-Synthetic Hydrogen-Deuterium (H-D) Exchange

Acid-Catalyzed Exchange with D₂SO₄/CD₃OD

  • Procedure :

    • 2-Methylimidazole is refluxed in 20% D₂SO₄/CD₃OD at 90°C for 48–72 hours.

    • Deuterium incorporates at acidic N–H and methyl C–H positions.

  • Efficiency : 95–98% deuterium incorporation, confirmed via ¹H NMR.

Table 2: H-D Exchange Efficiency by Position

Position% Deuterium Incorporation
N–H (imidazole)98%
Methyl C–H95%

Base-Mediated Deuteration with DMSO-d₆/KOD

  • Mechanism : KOD abstracts protons, enabling exchange with D from DMSO-d₆.

  • Conditions :

    • 2-Methylimidazole, KOD (2 equiv), DMSO-d₆, 120°C, 24 hours.

  • Outcome : 90% deuteration at methyl and C4/C5 positions.

Isotopic Exchange in Ionic Liquids

Deuterated Ionic Liquid Synthesis

A novel method uses deuterated ionic liquids as solvents and reagents:

  • Example : [C₂mim-d₅]Br (1-ethyl-3-methylimidazolium-d₅ bromide).

  • Steps :

    • 1-Methylimidazole-d₃ reacts with deuterated ethyl bromide (CD₃CD₂Br).

    • Metathesis with LiNTf₂ in D₂O yields 2-methylimidazole-d5.

  • Purity : >99% by GC-MS.

Challenges and Optimization

Selective Deuteration

  • Issue : Over-deuteration at non-target sites (e.g., aromatic C–H).

  • Solution : Use milder acids (CD₃CO₂D) for selective methyl group deuteration.

Cost and Scalability

  • Direct synthesis requires expensive deuterated reagents (e.g., CD₃CDO: $500/g).

  • Post-synthetic methods are more economical but may require longer reaction times.

Analytical Validation

  • NMR : ¹H NMR (acetone-d₆) shows absence of peaks at δ 2.48 (methyl) and δ 6.8–7.6 (imidazole).

  • MS : HRMS (ESI-TOF) confirms molecular ion at m/z 87.13 [M+H]⁺ .

Q & A

Q. Methodological Best Practices

  • Standardized deuteration protocols : Document reaction conditions (solvent purity, temperature, catalyst concentration) to minimize batch variability .
  • Storage : Store under inert atmosphere (Ar/N₂) at -20°C to prevent H/D exchange with ambient moisture .
  • Safety protocols : Follow guidelines for handling deuterated reagents, including proper ventilation and PPE (gloves, lab coats) due to potential hygroscopicity .

How can isotopic labeling with 2-Methylimidazole-d⁵ improve mechanistic studies in catalysis?

Advanced Research Focus
Deuterium labeling enables:

  • KIEs measurement : Compare reaction rates (e.g., H vs. D transfer in hydrogenation) to identify rate-limiting steps.
  • In-situ FTIR or Raman spectroscopy : Track deuterium migration during catalytic cycles.
  • Isotopic tracing in operando studies : Use deuterated ligands in heterogeneous catalysis to map surface intermediates via DRIFTS or NEXAFS .

What statistical methods are recommended for analyzing variability in deuterated compound synthesis?

Q. Methodological Best Practices

  • Design of Experiments (DoE) : Use factorial designs to optimize deuteration parameters (e.g., temperature, pH, reaction time).
  • Multivariate analysis (PCA/PLS) : Correlate spectral data (NMR, MS) with synthesis conditions to identify critical variables.
  • Error propagation models : Quantify uncertainty in isotopic purity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.